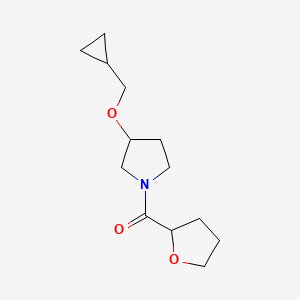
4-(7-Aza-2-benzimidazolyl)benzamidoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(7-Aza-2-benzimidazolyl)benzamidoxime” is a chemical compound with the molecular formula C13H11O1N5 . It is a unique chemical that is used by researchers in various fields .
Molecular Structure Analysis
The molecular structure of “4-(7-Aza-2-benzimidazolyl)benzamidoxime” contains a total of 32 bonds, including 21 non-H bonds, 11 multiple bonds, 1 rotatable bond, 5 double bonds, and 6 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Iminophosphorane-Mediated Annulation : The study by Molina, Lorenzo, and Aller (1992) presents the aza-Wittig-type reaction of 2-(triphenylphosphoranylideneamino)benzimidazoles with isocyanates, leading to the synthesis of 1,3,5-triazino[1,2-a]benzimidazoles. This reaction is an example of chemical synthesis involving benzimidazole derivatives (Molina, Lorenzo, & Aller, 1992).
Synthesis of Novel Nucleoside Derivatives : Papadakis et al. (2020) explored the synthesis of novel amino substituted imidazopyridine nucleoside derivatives, starting from 2-amino-6-chloropyridine, a process that involves structural analogs of benzimidazole (Papadakis et al., 2020).
Azo Benzimidazole - Biological Scaffold : Pakeeraiah et al. (2020) discuss the wide applications of benzimidazole derivatives in therapeutic areas, emphasizing their role as biological scaffolds in the development of pharmaceutical molecules (Pakeeraiah et al., 2020).
Biological Activity and Medicinal Chemistry
Antibacterial and Antiproliferative Activity : The study by Cindrić et al. (2018) highlights the antibacterial and antiproliferative activity of benzimidazole carboxamides, demonstrating their potential as antibacterial agents against various bacteria (Cindrić et al., 2018).
DNA Binding Properties of AzaHx-PI : Satam et al. (2015) describe the DNA binding properties of azaHx-PI, a fluorescent DNA recognition element derived from Hoechst 33258, which shows specificity for G·C base pairs. This study showcases the application of benzimidazole derivatives in understanding DNA interactions (Satam et al., 2015).
Antiproliferative Activity against Cancer Cells : Research by Karaaslan, Bakar, and Goker (2018) demonstrates that benzimidazole derivatives exhibit strong cytotoxic activity, particularly against breast cancer cells (MCF-7), underscoring their relevance in cancer therapy (Karaaslan, Bakar, & Goker, 2018).
Other Applications
- Synthesis of 1,2,4-Oxadiazoles : Deegan et al. (1999) demonstrate the parallel synthesis of 1,2,4-oxadiazoles using 1,1'-carbonyldiimidazole (CDI), indicating a method for efficient synthesis involving benzimidazole derivatives (Deegan, Nitz, Cebzanov, Pufko, & Porco, 1999).
Safety and Hazards
The safety data sheet for a similar compound, “4-(6-Methyl-2-benzimidazolyl)benzamidoxime”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
Eigenschaften
IUPAC Name |
N'-hydroxy-4-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c14-11(18-19)8-3-5-9(6-4-8)12-16-10-2-1-7-15-13(10)17-12/h1-7,19H,(H2,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBLSFWAWGHSLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino] N-methylcarbamate](/img/structure/B2422944.png)
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2422945.png)

![1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate](/img/no-structure.png)

![2-(4-Fluorophenyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2422950.png)

![2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2422954.png)
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3-pentyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2422955.png)
![3-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2422958.png)
![9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2422961.png)